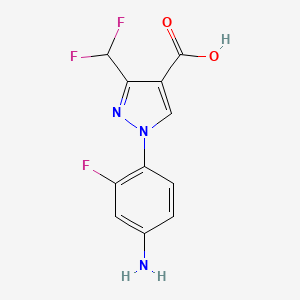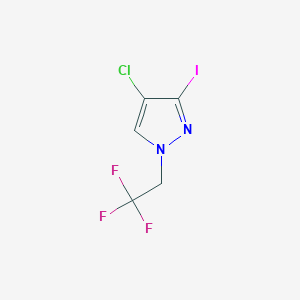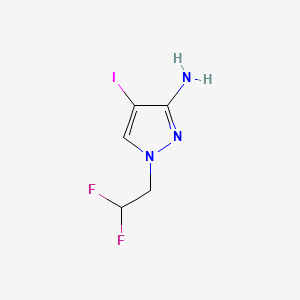
1-(4-Amino-2-fluorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-2-fluorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with a unique structure that includes an amino group, fluorine atoms, and a pyrazole ring
Métodos De Preparación
The synthesis of 1-(4-Amino-2-fluorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Introduction of the fluorine atoms: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Amino group introduction: The amino group can be introduced through nucleophilic substitution reactions using amines.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-(4-Amino-2-fluorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino group or fluorine atoms, leading to the formation of substituted derivatives.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and specific temperatures and pressures to optimize the reaction outcomes.
Aplicaciones Científicas De Investigación
1-(4-Amino-2-fluorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes and as a probe to investigate enzyme activities or receptor interactions.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-2-fluorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological processes, resulting in the desired therapeutic or industrial effects.
Comparación Con Compuestos Similares
1-(4-Amino-2-fluorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Amino-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid: This compound has a methyl group instead of a difluoromethyl group, which may affect its reactivity and applications.
1-(4-Amino-2-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid: The presence of a chlorine atom instead of a fluorine atom can lead to different chemical properties and biological activities.
1-(4-Amino-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: The trifluoromethyl group may enhance the compound’s stability and lipophilicity, affecting its use in various applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for diverse research and industrial purposes.
Propiedades
Fórmula molecular |
C11H8F3N3O2 |
|---|---|
Peso molecular |
271.19 g/mol |
Nombre IUPAC |
1-(4-amino-2-fluorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8F3N3O2/c12-7-3-5(15)1-2-8(7)17-4-6(11(18)19)9(16-17)10(13)14/h1-4,10H,15H2,(H,18,19) |
Clave InChI |
IWGNORUNSHJXRW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)F)N2C=C(C(=N2)C(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B10901478.png)
![5-[(naphthalen-2-yloxy)methyl]-N-(pyridin-3-yl)furan-2-carboxamide](/img/structure/B10901481.png)
![6-(Anthracen-9-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10901485.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10901489.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10901497.png)
![N-cyclopropyl-2-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B10901500.png)
![5-Tert-butyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10901516.png)
![2-{5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10901527.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10901529.png)

![N-[1-(2,6-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B10901535.png)

![1-[(4-chlorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10901549.png)
![[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol](/img/structure/B10901565.png)
